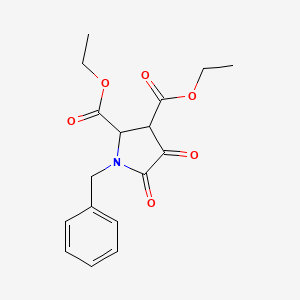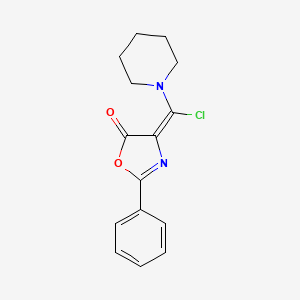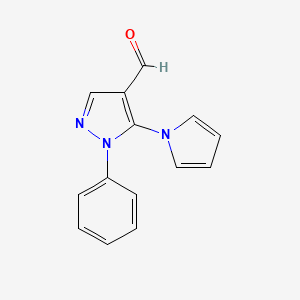
4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amine with a tetrahydro-2H-pyran-4-yl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazolone
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)thiazolone
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)imidazolone
Uniqueness
Compared to similar compounds, 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may exhibit unique chemical reactivity and biological activity due to the presence of the oxazolone ring and the tetrahydro-2H-pyran-4-yl substituent. These structural features can influence the compound’s stability, solubility, and interaction with other molecules.
Propiedades
Número CAS |
868748-79-2 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4-(oxan-4-yl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15NO3/c16-14-12(10-6-8-17-9-7-10)15-13(18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Clave InChI |
RYPJDIUJXVAPBE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


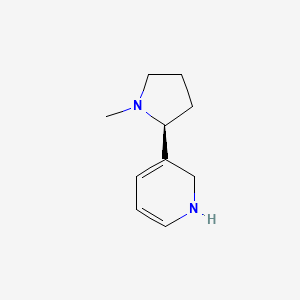
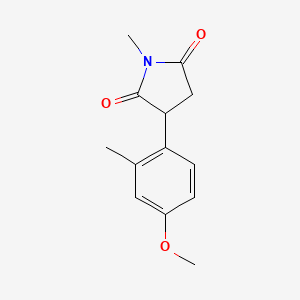
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
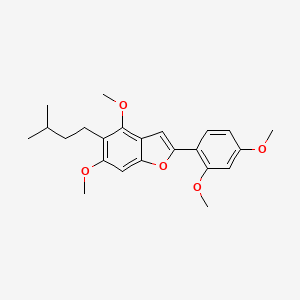
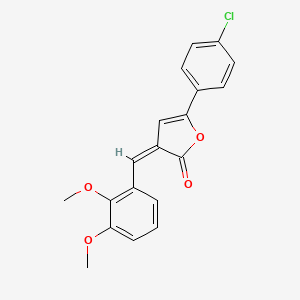

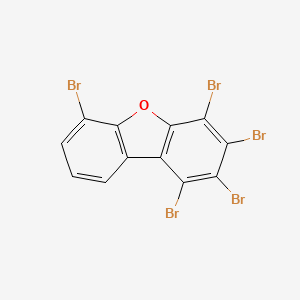
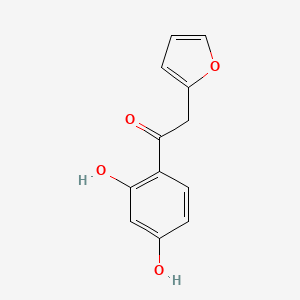

![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
